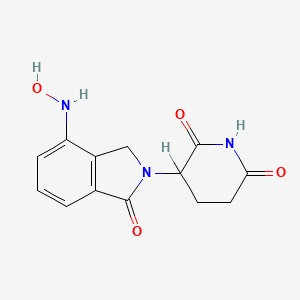
N-Hydroxy Lenalidomide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy Lenalidomide is a derivative of lenalidomide, which is a thalidomide analogue with potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties. Lenalidomide is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes . This compound, like its parent compound, is expected to exhibit similar biological activities but with potentially enhanced or altered pharmacological properties due to the presence of the hydroxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Lenalidomide can be achieved through various synthetic routes. One common method involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor, which is then reduced to the corresponding amine . The amine is subsequently hydroxylated to yield this compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product is also common in industrial settings .
化学反应分析
Types of Reactions
N-Hydroxy Lenalidomide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
科学研究应用
N-Hydroxy Lenalidomide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer and other diseases.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用机制
N-Hydroxy Lenalidomide exerts its effects through multiple mechanisms. It modulates the activity of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also enhances the immune response by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) .
相似化合物的比较
N-Hydroxy Lenalidomide is similar to other thalidomide analogues such as lenalidomide and pomalidomide. the presence of the hydroxy group in this compound may confer unique pharmacological properties, such as altered solubility and bioavailability . Similar compounds include:
Lenalidomide: A thalidomide analogue with immunomodulatory and anti-neoplastic properties.
Pomalidomide: Another thalidomide analogue with similar therapeutic effects but different pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C13H13N3O4 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC 名称 |
3-[7-(hydroxyamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H13N3O4/c17-11-5-4-10(12(18)14-11)16-6-8-7(13(16)19)2-1-3-9(8)15-20/h1-3,10,15,20H,4-6H2,(H,14,17,18) |
InChI 键 |
CRMXQCBHXQNSKU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
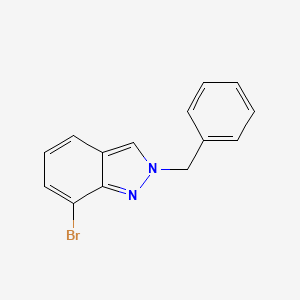
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
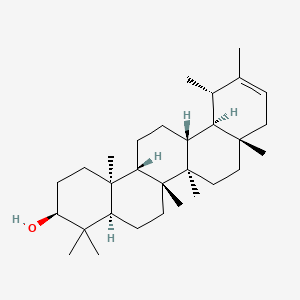

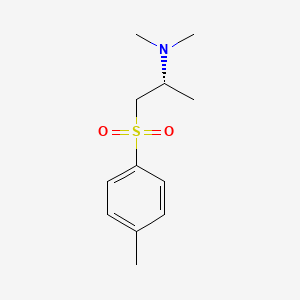




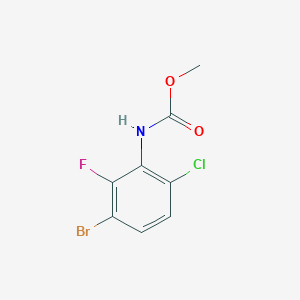
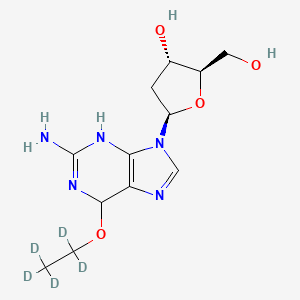
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
